2-(Chloromethyl)-1,3,4-trifluorobenzene

Description

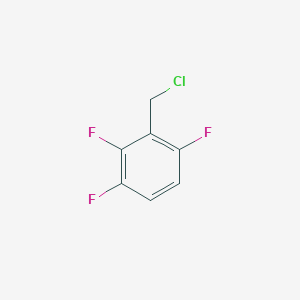

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVJZIBCIQHUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576033 | |

| Record name | 2-(Chloromethyl)-1,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114152-20-4 | |

| Record name | 2-(Chloromethyl)-1,3,4-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114152-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-1,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-1,3,4-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies for 2 Chloromethyl 1,3,4 Trifluorobenzene

Direct Chloromethylation of Trifluorobenzene Precursors

Direct chloromethylation involves the reaction of a trifluorobenzene precursor, typically 1,2,4-trifluorobenzene (B1293510), with a chloromethylating agent in the presence of a catalyst. This method is favored for its relative simplicity and efficiency.

Electrophilic Aromatic Chloromethylation: Blanc Reaction Analogues

The most common method for the direct chloromethylation of 1,2,4-trifluorobenzene is analogous to the Blanc reaction. google.comresearchgate.net This reaction utilizes a source of formaldehyde and hydrogen chloride, often in the form of a chloromethylating reagent, and is catalyzed by a Lewis acid. google.com

A range of chloromethylating agents, including chloromethyl methyl ether, dichloride methyl ether, chloromethyl ether, chloromethyl n-octyl ether, 1-chloro-4-(chloromethoxy)butane, and chloromethyl acetyl chloride, have been successfully used in the synthesis of 2,4,5-trifluorobenzyl chloride. google.com

Lewis acids play a crucial role in activating the chloromethylating agent, making it a more potent electrophile. Commonly used Lewis acids for this transformation include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), and iron trichloride (FeCl₃). google.com The selection of the Lewis acid can significantly impact the reaction's efficiency and yield. For example, in one set of experiments, aluminum chloride provided a higher yield compared to zinc chloride and tin tetrachloride under similar conditions. google.com

The molar ratio of 1,2,4-trifluorobenzene to the Lewis acid is a critical parameter, with optimal ratios typically ranging from 1:0.5 to 1:5. google.com A preferred ratio is often between 1:1 and 1:1.5 to achieve high conversion and yield. google.com

| Lewis Acid | Yield (%) | Purity (%) |

|---|---|---|

| Aluminum Chloride | 80 | 99.5 |

| Zinc Chloride | 76 | 98.5 |

| Tin Tetrachloride | 71 | 97.6 |

The successful synthesis of 2-(chloromethyl)-1,3,4-trifluorobenzene hinges on the careful optimization of several reaction parameters, including temperature, reaction time, and the stoichiometry of the reactants.

Reactions are typically conducted at or around room temperature, though in some procedures, an elevated temperature of 40°C is maintained for several hours. google.comgoogle.com The reaction time can vary from a few hours to over ten hours, depending on the specific reagents and catalysts employed. google.comgoogle.com For example, a reaction using chloromethyl methyl ether and aluminum chloride at room temperature was completed in 8 hours, yielding a product with 99.5% purity. google.com In another instance, with dichloride methyl ether, the reaction time was reduced to 6 hours. google.com

The molar ratio of 1,2,4-trifluorobenzene to the chloromethylating agent is also a key factor, with ratios of 1:1 to 1:10 being reported. google.com A more optimal range is often found to be between 1:5 and 1:6. google.com The use of a solvent is not always necessary, as the reaction can be carried out neat. Following the reaction, the mixture is typically hydrolyzed in ice water, and the organic layer containing the product is separated, washed to neutrality, dried, and purified by distillation under reduced pressure. google.comgoogle.com

| Chloromethylating Reagent | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|

| Chloromethyl methyl ether | 8 | 80 | 99.5 |

| Dichloride methyl ether | 6 | 75 | 99.1 |

| Chloromethyl ether | 10 | 74 | 98.7 |

| Chloromethyl n-octyl ether | - | 72 | 96.9 |

| 1-Chloro-4-(chloromethoxy)butane | 10 | 65 | 95.2 |

| Chloromethyl Acetyl Chloride | - | 68 | 97.4 |

Regioselectivity Challenges and Control in Asymmetrically Substituted Trifluorobenzenes

In the case of 1,2,4-trifluorobenzene, the substitution pattern leads to a single, desired product, this compound. The fluorine atoms are electron-withdrawing groups, which generally act as deactivating meta-directors in electrophilic aromatic substitution. vanderbilt.edulibretexts.org However, the cumulative effect of the three fluorine atoms in 1,2,4-trifluorobenzene directs the incoming electrophile to the available position that is least deactivated, resulting in the formation of the 2,4,5-trifluorobenzyl chloride isomer. google.com

For other asymmetrically substituted trifluorobenzenes, the directing effects of the fluorine atoms would lead to a mixture of isomers, posing a significant challenge for regiocontrol. The position of electrophilic attack is determined by the stability of the intermediate carbocation (arenium ion). The electron-withdrawing nature of fluorine destabilizes the carbocation, and this destabilization is most pronounced when the positive charge is on the carbon atom directly attached to a fluorine. libretexts.org Therefore, the substitution will preferentially occur at positions that avoid this arrangement in the resonance structures of the arenium ion intermediate.

Alternative and Indirect Synthetic Routes

An alternative, multi-step synthetic pathway to this compound involves the transformation of a different starting material. One such route begins with 2,4,5-trifluorobenzoic acid. google.com

This synthetic sequence involves the following steps:

Acyl Chloride Formation: 2,4,5-Trifluorobenzoic acid is first converted to its corresponding acyl chloride, 2,4,5-trifluorobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride, oxalyl chloride, or bis(trichloromethyl) carbonate (triphosgene). google.comasianpubs.org

Reduction to Benzyl (B1604629) Alcohol: The resulting 2,4,5-trifluorobenzoyl chloride is then reduced to 2,4,5-trifluorobenzyl alcohol. This reduction can be carried out using a suitable reducing agent. google.com

Halogenation to Benzyl Chloride: Finally, the 2,4,5-trifluorobenzyl alcohol is converted to 2,4,5-trifluorobenzyl chloride through a halogenation reaction. This can be accomplished by treating the alcohol with a halogenating agent. google.com

This indirect route, while more complex than direct chloromethylation, offers an alternative when the trifluorobenzene precursor is less readily available or when greater control over the final product is required.

Functional Group Interconversion Strategies (e.g., from bromo- or hydroxyl-methyl analogs)

Functional group interconversion (FGI) represents a direct and often efficient route to this compound from closely related precursors. Two primary analogs for this strategy are the corresponding bromo- and hydroxyl-methyl derivatives.

The conversion of a bromomethyl group to a chloromethyl group can be accomplished through a halide exchange reaction. This typically involves treating the 2-(bromomethyl)-1,3,4-trifluorobenzene with a chloride salt, such as lithium chloride, in a suitable polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism.

Alternatively, the synthesis can commence from (1,3,4-trifluorophenyl)methanol. The transformation of the hydroxyl-methyl group into a chloromethyl group is a classic conversion that can be achieved using various chlorinating agents. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or concentrated hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. The choice of reagent can influence the reaction conditions and the purity of the final product.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-(Bromomethyl)-1,3,4-trifluorobenzene | Lithium Chloride | This compound | Halide Exchange |

| (1,3,4-Trifluorophenyl)methanol | Thionyl Chloride | This compound | Chlorination |

Advancements in Synthetic Protocols and Methodological Refinements

Recent progress in synthetic organic chemistry has focused on developing more efficient, selective, and scalable methods for the preparation of compounds like this compound.

Catalytic Systems for Enhanced Efficiency and Selectivity

The use of catalytic systems is paramount in modern organic synthesis to enhance reaction rates and improve selectivity. In the context of chloromethylation, Lewis acids are commonly employed as catalysts. A patent for the synthesis of the isomeric 1-chloromethyl-2,4,5-trifluoro-benzene highlights the use of Lewis acids such as zinc chloride, aluminum chloride, tin tetrachloride, and iron trichloride google.com. These catalysts activate the chloromethylating agent, facilitating the electrophilic aromatic substitution on the electron-rich trifluorobenzene ring.

Research has also explored the use of phase transfer catalysts to improve the yield and selectivity of chloromethylation reactions of alkylbenzenes unive.it. These catalysts, often quaternary ammonium salts, facilitate the transfer of reactants between immiscible phases, thereby increasing the reaction rate and influencing the regioselectivity. For deactivated aromatic compounds, more severe reaction conditions and specific catalysts like ferric chloride or stannic chloride may be necessary google.com.

| Catalyst Type | Example Catalyst(s) | Application |

| Lewis Acid | Zinc Chloride, Aluminum Chloride, Tin Tetrachloride | Activation of chloromethylating agent |

| Phase Transfer Catalyst | Quaternary Ammonium Salts | Improved yield and selectivity in biphasic reactions |

Practical Considerations for Scalable Synthesis in Research Settings

Scaling up the synthesis of this compound from a laboratory to a larger research scale requires careful consideration of several practical factors. The choice of chloromethylating agent is crucial; common agents include formaldehyde/HCl, paraformaldehyde, and chloromethyl methyl ether google.com. The potential carcinogenicity of some of these reagents necessitates stringent safety protocols.

Reaction conditions such as temperature, reaction time, and catalyst loading must be optimized to maximize yield and minimize the formation of byproducts, such as diarylmethanes and polychloromethylated products unive.it. The workup procedure is also a key consideration, often involving quenching the reaction with water, followed by extraction, washing, and purification of the product. The recovery and recycling of the catalyst can also be an important factor in developing a cost-effective and environmentally friendly process. Careful control over these parameters is essential for a successful and safe scalable synthesis.

Chemical Reactivity and Mechanistic Studies of 2 Chloromethyl 1,3,4 Trifluorobenzene

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group is an excellent electrophilic center, making it highly susceptible to nucleophilic substitution reactions (Sₙ2). The chlorine atom serves as a good leaving group, facilitating the attack of various nucleophiles to form a diverse range of derivatives.

The benzylic chloride is readily displaced by heteroatom nucleophiles, providing efficient routes to alcohols, ethers, esters, thiols, thioethers, and amines. For instance, the conversion of 2-(Chloromethyl)-1,3,4-trifluorobenzene to other benzylic halides, such as the corresponding bromide, can be achieved under acidic conditions. A reaction with 48% hydrobromic acid using a phase-transfer catalyst yields 2,4,5-trifluorobenzyl bromide in high purity. chemicalbook.com

The synthesis of oxygen-containing derivatives, such as 2,4,5-trifluorobenzyl alcohol, can be accomplished through a two-step process involving an initial esterification with a carboxylate, followed by hydrolysis of the resulting 2,4,5-trifluorobenzyl ester. chemicalbook.com These reactions highlight the utility of the chloromethyl group as a versatile handle for introducing functionality.

| Reactant | Reagents | Product | Bond Formed | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 48% HBr, Tetrabutylammonium bromide | 2,4,5-Trifluorobenzyl bromide | C-Br | 99% | chemicalbook.com |

| This compound | 1. Carboxylate 2. Hydrolysis | 2,4,5-Trifluorobenzyl alcohol | C-O | Not Specified | chemicalbook.com |

Carbon-carbon bond formation at the benzylic position is a critical transformation for extending the carbon skeleton. This can be achieved through several powerful methods.

One significant pathway involves the formation of an organometallic intermediate. The reaction of 2,4,5-trifluorobenzyl halide with magnesium metal in an organic solvent generates the corresponding Grignard reagent, 2,4,5-trifluorobenzyl magnesium halide. google.com This highly reactive nucleophile can then be used to form new C-C bonds. For example, its reaction with carbon dioxide leads to the formation of 2,4,5-trifluorophenylacetic acid. google.com

Another common and important C-C bond-forming reaction is cyanation. The displacement of the chloride by a cyanide salt (e.g., NaCN or KCN) provides 2,4,5-trifluorobenzyl cyanide. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, as the cyanide group can be further hydrolyzed to a carboxylic acid or reduced to an amine. chemimpex.com

| Reactant | Reagents | Product | Bond Formed | Reference |

|---|---|---|---|---|

| 2,4,5-Trifluorobenzyl halide | 1. Mg, organic solvent 2. CO₂ | 2,4,5-Trifluorophenylacetic acid | C-C | google.com |

| This compound | Cyanide salt (e.g., KCN) | 2,4,5-Trifluorobenzyl cyanide | C-C | chemimpex.com |

Electrophilic Aromatic Substitution on the Trifluorobenzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. xieshichem.com The reactivity and regioselectivity of this process are governed by the electronic properties of the substituents already present on the ring.

The regiochemical outcome of an EAS reaction on this compound is determined by the combined directing effects of the three fluorine atoms and the chloromethyl group.

Chloromethyl Group: The -CH₂Cl group is generally considered to be an ortho, para-director. While the chlorine atom is electron-withdrawing, the methylene (-CH₂) group is weakly electron-donating and can stabilize the adjacent carbocationic intermediate through hyperconjugation, similar to a simple alkyl group.

The synthesis of the title compound itself from 1,2,4-trifluorobenzene (B1293510) via chloromethylation illustrates the directing power of the fluorine atoms. The incoming chloromethyl group is directed to the position that is para to the fluorine at C-2 and ortho to the fluorine at C-4, resulting in the 2,4,5-substituted pattern. google.com For a subsequent EAS reaction on this compound, the incoming electrophile would be directed to the remaining open position on the ring (C-6), which is ortho to the chloromethyl group and ortho to the fluorine at C-1.

The rate of electrophilic aromatic substitution is heavily influenced by the electron density of the aromatic ring. Substituents that withdraw electron density from the ring decrease its nucleophilicity and thus slow down the reaction rate. sigmaaldrich.comamericanlaboratory.com

The three fluorine atoms on this compound exert a powerful deactivating effect. Fluorine is the most electronegative element, and its strong inductive effect (-I) withdraws significant electron density from the benzene (B151609) ring. google.com This deactivation makes the ring much less reactive towards electrophiles than unsubstituted benzene. Consequently, EAS reactions on this compound typically require more forcing conditions (e.g., stronger Lewis acids, higher temperatures) to proceed at a reasonable rate. americanlaboratory.com While the chloromethyl group is weakly activating, its effect is insufficient to overcome the strong deactivating influence of the three fluorine atoms.

Oxidation and Reduction Transformations

The functional groups of this compound can undergo both oxidation and reduction reactions under appropriate conditions.

Oxidation: The chloromethyl group is susceptible to oxidation. Standard oxidizing agents can convert the benzylic -CH₂Cl group into an aldehyde or a carboxylic acid. For example, reaction with reagents like nitric acid or potassium permanganate, or through methods like the Sommelet reaction, could yield 2,4,5-trifluorobenzaldehyde. More vigorous oxidation would lead to the formation of 2,4,5-trifluorobenzoic acid.

Reduction: The primary sites for reduction are the chloromethyl group and, under more forcing conditions, the aromatic ring.

Side-Chain Reduction: The benzylic carbon-chlorine bond can be cleaved via hydrogenolysis. Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen, can reduce the chloromethyl group to a methyl group, yielding 1,2,4-trifluoro-5-methylbenzene. tcichemicals.com

Carbonyl Reduction: Related reductions in this chemical family have been documented. For instance, 2,4,5-trifluorobenzoyl chloride can be reduced to 2,4,5-trifluorobenzyl alcohol, and 2,4,5-trifluorobenzaldehyde can be reduced to the corresponding benzyl (B1604629) alcohol using reducing agents like potassium borohydride. google.comgoogle.com

Ring Reduction: The aromatic ring is generally resistant to reduction due to its inherent stability. However, catalytic hydrogenation under high pressure and temperature with catalysts like rhodium or ruthenium can reduce the aromatic ring to a substituted cyclohexane, though this typically requires harsh conditions. tcichemicals.com

Reduction of the Chloromethyl Group to Methyl or Methylene

The reduction of the chloromethyl group in this compound to a methyl group (2,3,6-trifluorotoluene) is a standard dehalogenation reaction. This process, often referred to as hydrogenolysis, involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond.

Common laboratory methods for this transformation include:

Catalytic Hydrogenation: This is one of the most efficient methods, typically employing a heterogeneous catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas (H₂). The reaction is usually carried out in a solvent like ethanol or ethyl acetate (B1210297).

Metal Hydride Reagents: Strong hydride donors, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF), can also effect this reduction.

Dissolving Metal Reduction: Systems like sodium metal in liquid ammonia can also be used, although this method is less common for simple benzyl halides.

The choice of reagent can be influenced by the presence of other functional groups in the molecule that might also be susceptible to reduction. For benzyl chlorides, catalytic hydrogenation is often preferred due to its high efficiency and milder reaction conditions.

Radical Reactions and Their Synthetic Utility

The C-Cl bond in this compound can undergo homolytic cleavage to generate a stabilized 2,3,6-trifluorobenzyl radical. This reactivity is characteristic of benzylic halides, where the resulting radical is stabilized by resonance with the aromatic ring. Such radical intermediates can participate in a variety of synthetic transformations, including C-C bond formation and polymerization reactions.

While specific studies on radical reactions of this compound are not extensively detailed, analogous reactions provide insight into its potential utility. For instance, preliminary mechanistic studies of certain palladium-catalyzed Heck-type reactions involving alkyl halides suggest the involvement of radical intermediates beilstein-journals.org. This indicates that under appropriate conditions, typically involving radical initiators (e.g., AIBN) or photolysis, this compound could serve as a precursor for the 2,3,6-trifluorobenzyl radical. This radical could then be trapped by various radical acceptors, such as alkenes or alkynes, to form new carbon-carbon bonds, offering a pathway to more complex fluorinated molecules.

Organometallic Chemistry and Cross-Coupling Methodologies

This compound, as a benzylic chloride, is an excellent candidate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides can be challenging substrates due to the strength of the C(sp²)–Cl bond, the C(sp³)–Cl bond in benzyl chlorides is significantly more reactive and readily undergoes oxidative addition to a low-valent palladium catalyst nih.govnih.gov.

Suzuki-Miyaura Coupling: This reaction couples the benzyl halide with an organoboron reagent (e.g., a boronic acid or trifluoroborate salt) to form a new C-C bond. The reaction typically uses a Pd(0) catalyst and a base. The Suzuki coupling of benzyl chlorides has been shown to be effective for substrates with both electron-donating and electron-withdrawing groups, producing diarylmethane derivatives, which are important structural motifs acs.orgrsc.orgacs.org. Benzyl chlorides are viable partners, particularly when coupled with electron-rich potassium aryltrifluoroborates nih.gov.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene wikipedia.org. Benzyl chlorides can serve as the halide component in these reactions, reacting with alkenes like acrylates or styrenes in the presence of a palladium catalyst and a base to yield allylbenzene derivatives organic-chemistry.orgnih.gov. The reaction provides a direct method for the vinylation or arylation of the benzylic position.

Sonogashira Coupling: This reaction forms a C-C bond between a halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst wikipedia.orglibretexts.orgorganic-chemistry.org. The use of benzyl chlorides as electrophiles in Sonogashira couplings provides a direct route to propargyl-arene structures. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis wikipedia.orgjk-sci.com.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Benzyl Chlorides

| Reaction Name | Coupling Partner | Catalyst System | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | Pd(0) catalyst, Base | Diaryl Methane Derivative |

| Heck | Alkene | Pd(0) catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-substituted Alkyne |

Theoretical and Computational Investigations of Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms, reactivity, and selectivity of chemical transformations mdpi.comrsc.org. For a molecule like this compound, these computational approaches can provide deep insights that complement experimental findings.

Reactivity Analysis: DFT calculations can be used to model the electronic structure of the molecule. The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly influences the electron density distribution and the stability of potential intermediates. For example, in nucleophilic substitution reactions at the chloromethyl carbon, computational models can predict the stability of the transition state and the putative benzyl cation intermediate. Studies on the solvolysis of substituted benzyl chlorides have shown a relationship between the reaction mechanism and the stability of such carbocation intermediates nih.gov.

Elucidation of Transition States and Intermediates

In general, the reactivity of benzyl halides, such as this compound, is expected to proceed through nucleophilic substitution reactions. These reactions can follow either a concerted (SN2) or a stepwise (SN1) mechanism, each with distinct transition states and the potential for intermediates.

SN2 Mechanism: In a concerted SN2 pathway, a single transition state is proposed where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. This pentacoordinate transition state would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-chlorine bond.

SN1 Mechanism: A stepwise SN1 mechanism would involve the initial, rate-determining departure of the chloride ion to form a carbocation intermediate. This planar 2,3,6-trifluorobenzyl carbocation would then be rapidly attacked by a nucleophile to form the final product. The stability of this potential carbocation intermediate would be influenced by the electronic effects of the fluorine atoms on the benzene ring.

Without specific studies on this compound, any detailed description of its transition states or the definitive identification of intermediates remains speculative. Computational chemistry, through methods like Density Functional Theory (DFT), could provide valuable insights into the reaction coordinates, activation energies, and the geometries of transition states and intermediates. However, such specific computational data for this compound have not been identified in the available literature.

Further research is required to definitively characterize the mechanistic pathways and the associated transition states and intermediates for the reactions of this compound.

Advanced Applications of 2 Chloromethyl 1,3,4 Trifluorobenzene in Chemical Synthesis

Precursor for Diverse Fluorinated Aromatic Compounds

The reactivity of the benzylic chloride in 2-(Chloromethyl)-1,3,4-trifluorobenzene makes it an excellent starting point for the synthesis of a variety of 2,3,6-trifluorobenzyl derivatives. The chloromethyl group can be readily converted into other functional groups, including alcohols, aldehydes, and carboxylic acids, or exchanged for other halogens.

The conversion of the chloromethyl moiety into oxygenated functional groups opens up a vast landscape of synthetic possibilities. These transformations are typically high-yielding and utilize well-established chemical protocols.

Fluorinated Benzyl (B1604629) Alcohols: The corresponding (2,3,6-Trifluorophenyl)methanol can be prepared through nucleophilic substitution. A common method involves hydrolysis of the benzyl chloride under basic conditions, for instance, using an aqueous solution of sodium hydroxide. An alternative two-step procedure involves reaction with sodium acetate (B1210297) to form the benzyl acetate intermediate, followed by hydrolysis to yield the final alcohol. This latter approach can sometimes offer milder conditions and cleaner reactions.

Fluorinated Benzaldehydes: Oxidation of the chloromethyl group provides access to 2,3,6-trifluorobenzaldehyde, a key intermediate for many complex molecules. google.comgoogle.com Methods such as the Sommelet reaction, using hexamine, or the Kornblum oxidation, employing dimethyl sulfoxide (B87167) (DMSO), are effective for this transformation. These methods are generally preferred for their selectivity in converting benzyl halides to aldehydes with minimal over-oxidation. google.com

Fluorinated Carboxylic Acids: For the synthesis of 2,3,6-trifluorobenzoic acid, a more vigorous oxidation is required. A common route involves first converting the benzyl chloride to the corresponding nitrile, (2,3,6-trifluorophenyl)acetonitrile, via reaction with sodium cyanide. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired carboxylic acid. Alternatively, direct oxidation of the benzyl alcohol intermediate can also produce the carboxylic acid. nih.gov

Table 1: Functional Group Transformations from this compound This table is interactive. Click on the headers to sort.

| Target Compound Class | Key Reagents | Product Functional Group |

|---|---|---|

| Benzyl Alcohols | 1. NaOH (aq) 2. NaOAc, then H₃O⁺ | -CH₂OH |

| Benzaldehydes | DMSO (Kornblum) or Hexamethylenetetramine (Sommelet) | -CHO |

The chlorine atom of the chloromethyl group can be readily exchanged for other halogens, such as bromine or iodine, through a Finkelstein reaction. This reaction involves treating this compound with an alkali metal halide (e.g., sodium bromide or sodium iodide) in a suitable solvent like acetone. The equilibrium is driven towards the product by the precipitation of sodium chloride, which is insoluble in acetone. This provides a straightforward route to compounds like 2-(bromomethyl)-1,3,4-trifluorobenzene, which can offer different reactivity profiles in subsequent synthetic steps.

Building Block for Complex Polyfunctionalized Systems

The dual functionality of this compound makes it an ideal intermediate for constructing more elaborate molecular architectures, including heterocyclic systems and large molecules assembled via convergent synthesis.

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, and the introduction of fluorine can significantly enhance their biological activity. mdpi.comresearchgate.net this compound is an excellent electrophile for the alkylation of nucleophilic atoms (N, S, O) that are often part of a heterocyclic framework or are used in its construction.

For example, it can be reacted with various nucleophiles to form key intermediates for cyclization reactions. The 2,3,6-trifluorobenzyl moiety can be attached to:

Nitrogen nucleophiles: Amines, anilines, and nitrogen-containing heterocycles (e.g., imidazole, pyrazole) can be N-alkylated to introduce the fluorinated aromatic ring.

Sulfur nucleophiles: Thiols and thiophenols react readily to form thioethers, a common linkage in many bioactive molecules. beilstein-journals.org

Oxygen nucleophiles: Phenols and alcohols can be alkylated to produce ethers.

These alkylation reactions are fundamental steps in building larger systems, such as fluorinated benzodiazepines, benzothiazoles, or other complex heterocyclic scaffolds. nih.gov

In a convergent synthesis, large fragments of a target molecule are prepared independently before being coupled together in the final stages. This approach is often more efficient for the synthesis of complex molecules than a linear approach. This compound is an ideal candidate for such a strategy, serving as a pre-functionalized, fluorinated aromatic fragment. researchgate.net

Contribution to Materials Science Research

The unique properties conferred by fluorine—such as high thermal stability, chemical resistance, hydrophobicity, and specific electronic characteristics—make fluorinated compounds highly valuable in materials science. While specific research on this compound in this area is emerging, its potential is significant.

It can serve as a monomer precursor for specialty polymers. For example, the chloromethyl group could be converted into other polymerizable functionalities, such as a vinyl or acrylate (B77674) group. The resulting monomer could then be polymerized to produce materials with:

Low Surface Energy: Leading to applications in hydrophobic and oleophobic coatings.

High Thermal Stability: Useful for high-performance plastics and electronics.

Low Dielectric Constant: Desirable for insulating materials in microelectronics.

Furthermore, the rigid, fluorinated aromatic core makes it a candidate for incorporation into liquid crystal structures, where the fluorine atoms can be used to tune the mesophase behavior and dielectric anisotropy.

Development of Fluorinated Polymers and Resins with Tuned Properties

The integration of fluorine into polymer structures leads to materials with exceptional properties, including high thermal stability, enhanced chemical resistance, low surface energy, and low dielectric constants. numberanalytics.comumn.educore.ac.uk Fluorinated building blocks like this compound are instrumental in the synthesis of these high-performance fluoropolymers and resins. sigmaaldrich.comfluorochem.co.uk

The synthesis of fluoropolymers can be achieved through two primary routes: the polymerization of fluorine-containing monomers or the chemical modification of non-fluorinated parent polymers. umn.edu this compound is adaptable to both methods. Its reactive chloromethyl group can be used to synthesize novel monomers or to graft the trifluorophenyl moiety onto existing polymer backbones, thereby imparting the desirable characteristics of fluorine. umn.edu

The presence of the trifluorobenzene ring from this building block within a polymer matrix significantly enhances its performance profile. These materials are sought after for demanding applications in aerospace, electronics, non-stick coatings, and advanced lubricants. sigmaaldrich.comsigmaaldrich.comnumberanalytics.com

Table 1: Impact of Fluorination on Polymer Properties

| Property | Effect of Fluorination | Rationale |

| Thermal Stability | Increased | The high strength of the Carbon-Fluorine (C-F) bond enhances resistance to thermal degradation. numberanalytics.comyoutube.com |

| Chemical Resistance | Enhanced | The C-F bond is highly inert, making the polymer resistant to corrosive substances and solvents. numberanalytics.comcore.ac.uk |

| Surface Energy | Lowered | Fluorinated surfaces exhibit low intermolecular interactions, leading to anti-adhesive and water/oil repellent properties. core.ac.uk |

| Dielectric Constant | Lowered | The low polarizability of the C-F bond results in materials with low dielectric constants, which are valuable in electronics. core.ac.uk |

| Optical Properties | Modified | Fluorination can alter the refractive index and other optical characteristics for applications in photonics. numberanalytics.com |

Applications in Liquid Crystals and Imaging Systems (general fluoroaromatics application)

Fluoroaromatic compounds are fundamental to the technology of modern liquid crystal displays (LCDs). researchgate.net The introduction of fluorine atoms into the core structure of liquid crystal (LC) molecules provides a powerful method for fine-tuning their physical properties to meet the stringent demands of display applications, such as in thin-film transistor (TFT) devices. researchgate.netrsc.org

The strategic placement of fluorine substituents on the aromatic core of a mesogenic (liquid crystal-forming) molecule can significantly modify key characteristics. rsc.org Due to its high electronegativity and a steric size larger than hydrogen, fluorine introduces specific polar and steric effects that influence the melting point, mesophase stability, dielectric anisotropy, and optical anisotropy of the material. researchgate.netrsc.org For instance, aromatic core fluorination is a well-established technique to adjust the mesophase behavior and broaden the nematic temperature range of liquid crystals. researchgate.net

As a fluoroaromatic compound, this compound serves as a valuable precursor for the synthesis of more complex liquid crystal molecules. Its rigid, polar trifluorinated ring can be incorporated into larger molecular architectures to create novel LC materials. The ability to tailor properties through such fluorinated building blocks is essential for developing next-generation displays and imaging systems with improved performance. researchgate.netresearchgate.net

Table 2: Effects of Fluoroaromatic Groups on Liquid Crystal Properties

| Property | Influence of Fluorination | Application Benefit |

| Dielectric Anisotropy (Δε) | Can be significantly increased or made negative | Enables low-voltage switching in LCDs. researchgate.netbiointerfaceresearch.com |

| Melting Point | Often reduced | Broadens the operational temperature range of the liquid crystal phase. researchgate.netbiointerfaceresearch.com |

| Mesophase Stability | Modified (can suppress or enhance smectic phases) | Allows for the precise tailoring of the desired liquid crystal phase (e.g., nematic). researchgate.net |

| Optical Anisotropy (Δn) | High birefringence can be achieved | Affects the contrast and viewing angle of displays. researchgate.net |

| Visco-elastic Properties | Altered | Influences the switching speed and response time of the display. researchgate.net |

| Ion Absorption | Mitigated | Reduces image sticking and improves the lifetime of TFT-LCDs. researchgate.net |

Significance of 2 Chloromethyl 1,3,4 Trifluorobenzene in Life Sciences Research

Role in Medicinal Chemistry and Drug Discovery

In the quest for new and more effective drugs, medicinal chemists frequently utilize specialized chemical intermediates to construct target molecules. 2-(Chloromethyl)-1,3,4-trifluorobenzene serves as a prime example of such a precursor, enabling the introduction of a trifluorobenzyl group into a variety of molecular scaffolds. This strategic incorporation is often aimed at enhancing the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate.

The utility of this compound spans the synthesis of various classes of therapeutic agents, where the presence of fluorine is crucial for achieving desired pharmacological effects.

The development of quinolone and fluoroquinolone antibacterials represents a major advance in the treatment of infectious diseases. nih.gov The introduction of fluorine atoms into the quinolone core structure is a critical factor in their broad-spectrum activity and improved pharmacokinetic properties. nih.govscispace.com While direct synthesis pathways for specific drugs using this compound are proprietary, its role can be understood as a key building block. Fluorinated precursors like this are essential for creating the specific substitution patterns on the N-1 substituent of the quinolone scaffold, which is known to modulate antibacterial potency and target enzyme inhibition. scispace.comscilit.com The trifluorinated phenyl motif can be incorporated to fine-tune the electronic and steric properties of the resulting antibacterial agent, potentially leading to enhanced efficacy against resistant bacterial strains. nih.gov

Fluorine-containing molecules are prominent in modern oncology. nih.gov The incorporation of trifluoromethyl (CF3) groups or fluorinated aromatic rings is a widely used strategy to improve the efficacy of anticancer drugs. nih.gov These groups can enhance a molecule's ability to cross cellular membranes and can increase its stability against metabolic breakdown, allowing for more effective interaction with cellular targets such as kinases or other proteins involved in cancer progression. nih.gov Compounds like this compound serve as valuable synthetic intermediates for introducing the trifluorobenzyl moiety into novel compounds being screened for anticancer activity. researchgate.net For instance, drugs such as the multikinase inhibitor Sorafenib and the PI3K inhibitor Alpelisib feature fluorinated motifs that are critical to their function. nih.gov

The introduction of fluorine into a drug candidate, a process facilitated by reagents like this compound, has a profound and predictable impact on its pharmacokinetic profile. tandfonline.comnih.gov Fluorine's unique properties are leveraged by medicinal chemists to overcome common drug development challenges such as poor absorption and rapid metabolism.

Table 1: Influence of Fluorine Substitution on Drug Properties

| Property | Effect of Fluorine Incorporation | Rationale |

| Metabolic Stability | Increased | The high bond energy of the C-F bond makes it resistant to oxidative metabolism by enzymes like cytochrome P-450. tandfonline.comacs.org |

| Membrane Permeation | Improved | As the most electronegative element, fluorine can alter electron distribution, reduce the basicity of nearby amines, and thus improve passage through cell membranes. tandfonline.comnih.gov |

| Binding Affinity | Enhanced | Fluorine can participate in favorable interactions with protein targets, and its electronic effects can influence the polarity of other groups to enhance binding. tandfonline.com |

| Bioavailability | Increased | A combination of improved metabolic stability and better membrane permeation often leads to higher overall bioavailability of the drug. tandfonline.comnih.gov |

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a primary target for the development of antiviral drugs because of its crucial role in viral replication. nih.gov Structure-based drug design has led to the development of potent inhibitors that block the active site of this enzyme. samev-dz.com Many of these inhibitors are complex molecules synthesized from various chemical building blocks. nih.gov

Research into SARS-CoV protease inhibitors has shown that incorporating fluorinated groups can enhance binding affinity and activity. samev-dz.comresearchgate.net For example, the introduction of a 3-fluorophenyl group into the P2 position of an inhibitor was explored to improve potency. samev-dz.com By analogy, this compound serves as a readily available precursor to introduce a trifluorobenzyl moiety into similar positions of protease inhibitor scaffolds. The reactive chloromethyl group allows for straightforward chemical ligation to the core of the inhibitor, providing a pathway to new, potentially more effective antiviral candidates.

The selective introduction of fluorine into complex organic molecules is a significant challenge in synthetic chemistry. ijournals.cncas.cn Therefore, the use of pre-fluorinated building blocks like this compound is a highly effective and widely adopted strategy. mdpi.com This approach provides a reliable method for incorporating fluorine atoms at specific, desired locations within a target molecule.

The chloromethyl group (-CH2Cl) on the compound acts as a versatile chemical handle. It is an electrophilic site that readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, thiols), allowing the trifluorobenzyl unit to be covalently attached to a larger molecular framework. This building-block approach simplifies the synthesis of complex fluorinated molecules, which has applications not only in pharmaceuticals but also in the development of agrochemicals and advanced materials. nih.govnih.gov The strategic use of such fluorinated intermediates is fundamental to modern medicinal chemistry, enabling the creation of novel bioactive compounds with tailored properties. tandfonline.comnih.gov

Table 2: Key Properties of Fluorine for Bioactive Molecule Design

| Property | Description | Impact in Medicinal Chemistry |

| Small Size | The van der Waals radius of fluorine (1.47 Å) is similar to that of hydrogen (1.20 Å). tandfonline.com | Allows for the substitution of H with F (a bioisosteric replacement) without significantly increasing the size of the molecule. |

| High Electronegativity | Fluorine is the most electronegative element, leading to strong polarization of the C-F bond. tandfonline.com | Alters the electronic properties of the molecule, affecting pKa, dipole moment, and binding interactions. tandfonline.com |

| Metabolic Blockade | The C-F bond is stronger than the C-H bond, making it resistant to enzymatic cleavage. nih.gov | Prevents metabolic oxidation at the site of fluorination, increasing drug stability and half-life. nih.gov |

| Lipophilicity | Fluorine substitution generally increases the lipophilicity of a molecule. nih.gov | Can enhance membrane permeability, absorption, and distribution, though this effect must be carefully balanced. researchgate.net |

Structure-Activity Relationship (SAR) Studies of Fluorinated Derivatives

The 2,4,5-trifluorobenzyl moiety, introduced into a molecule via this compound, plays a significant role in structure-activity relationship (SAR) studies. The incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal and agrochemical chemistry to enhance efficacy.

The strategic placement of three fluorine atoms on the benzene (B151609) ring creates a unique electronic profile and can influence how a derivative compound binds to its biological target. Key considerations in the SAR of its derivatives include:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450s. Introducing the trifluorobenzyl group can block positions on the molecule that are susceptible to metabolic attack, thereby increasing the compound's half-life and bioavailability.

Binding Affinity : Fluorine atoms can alter the acidity or basicity of nearby functional groups and participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a target protein's active site. This can lead to enhanced binding affinity and potency.

Lipophilicity and Permeability : The substitution pattern of fluorine on an aromatic ring can increase the lipophilicity of a molecule. This modification can improve its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, which is a critical factor for a drug's effectiveness.

Applications in Agrochemical Development

In the field of agrochemical research, fluorinated compounds are of great importance for developing new and effective crop protection agents. This compound serves as a valuable intermediate for creating fluorinated pesticides and herbicides. The introduction of the trifluorobenzyl group can lead to final products with enhanced stability and efficacy in various formulations.

Synthesis of Herbicides, Pesticides, and Fungicides

This compound is a reactive building block used in the synthesis of more complex agrochemical candidates. The chloromethyl group (-CH₂Cl) is a versatile functional handle that allows for the attachment of the trifluorophenyl ring to other molecular fragments through nucleophilic substitution reactions. This process is a key step in constructing the core structures of potential herbicides, pesticides, and fungicides. While specific commercial agrochemicals directly synthesized from this starting material are not extensively detailed in public literature, its role as an intermediate is analogous to that of other fluorinated building blocks used in the industry. The trifluorinated phenyl ring it provides is a desirable feature in modern agrochemical design, sought for its ability to enhance the biological potency and environmental persistence of the active ingredient.

Table 1: Research Applications of this compound

| Area of Application | Role of Compound | Intended Outcome in Final Product |

|---|---|---|

| Agrochemical Synthesis | Intermediate / Building Block | Enhanced biological efficacy and stability |

| Pharmaceutical Synthesis | Key Intermediate | Improved pharmacokinetic properties |

| Materials Science | Reagent | Increased thermal and chemical resistance |

Investigation of Biological Interactions and Mechanisms of Action

The ultimate biological effect of compounds derived from this compound is determined by how they interact with specific molecular targets within an organism. Research focuses on understanding these interactions to optimize the design of more selective and potent agents.

Molecular Target Engagement Studies (for derived compounds)

A prominent example of a well-characterized compound derived from this compound is in the pharmaceutical field. It is a documented key intermediate in the synthesis of Sitagliptin, an oral medication used for the treatment of type 2 diabetes.

Derived Compound : Sitagliptin

Molecular Target : Dipeptidyl peptidase-4 (DPP-4)

DPP-4 is an enzyme that deactivates incretin (B1656795) hormones, which are responsible for stimulating insulin (B600854) secretion in response to meals. By inhibiting DPP-4, Sitagliptin increases the levels of active incretin hormones, which in turn enhances insulin release and reduces glucagon (B607659) secretion in a glucose-dependent manner, thereby improving glycemic control.

Molecular target engagement studies for Sitagliptin have confirmed that the trifluorobenzyl group, originating from the this compound intermediate, binds within a hydrophobic pocket of the DPP-4 enzyme. This interaction is crucial for the high affinity and selectivity of Sitagliptin for its target. The fluorine atoms contribute to the favorable binding energy and anchor the molecule correctly within the active site, demonstrating a clear mechanism of action at the molecular level.

Emerging Research Frontiers and Future Perspectives for 2 Chloromethyl 1,3,4 Trifluorobenzene

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of fluorinated organic compounds has traditionally relied on methods that can be energy-intensive and environmentally burdensome. researchgate.net Classic routes like the Balz–Schiemann reaction, for instance, often require harsh conditions and can generate significant waste. tandfonline.com The principles of green chemistry are driving a paradigm shift towards more sustainable synthetic methodologies. For a molecule like 2-(Chloromethyl)-1,3,4-trifluorobenzene, this involves rethinking both the fluorination and chloromethylation steps.

Future research in the sustainable synthesis of this compound is likely to focus on several key areas:

Catalytic Fluorination: Moving away from stoichiometric fluorinating agents towards catalytic methods using safer, more abundant fluoride (B91410) sources like hydrogen fluoride (HF) is a major goal. anr.fr Research into new catalytic systems that can selectively fluorinate chlorinated aromatic precursors under milder conditions is a promising avenue. anr.fr

Solvent-Free and Alternative Solvents: Reducing or eliminating the use of volatile organic solvents is a core principle of green chemistry. Investigations into solvent-free reaction conditions, potentially using solid-state reactions or mechanochemistry, could drastically reduce the environmental footprint of the synthesis. researchgate.net The use of fluorinated alcohols as solvents, which can promote electrophilic activation and be recycled, also presents a greener alternative. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is crucial. Direct C-H functionalization, where a C-H bond is directly converted to a C-F or C-Cl bond, represents a highly atom-economical approach compared to traditional methods that require pre-functionalized substrates. nih.gov

| Synthetic Approach | Traditional Method | Green Chemistry Alternative | Key Advantages of Green Approach |

| Fluorination | Balz–Schiemann reaction (diazonium salts, high temp) | Catalytic C-H fluorination; Halogen Exchange (Halex) with CuF₂ catalyst | Milder conditions, higher atom economy, avoids explosive intermediates. tandfonline.com |

| Chloromethylation | Formaldehyde, HCl, Lewis Acid (e.g., ZnCl₂) | Use of recyclable catalysts, phase-transfer catalysis | Improved yield and selectivity, easier product separation, catalyst reusability. unive.itscilit.com |

| Solvent Usage | Volatile organic solvents (e.g., Dichloromethane) | Solvent-free conditions, supercritical CO₂, or fluorinated alcohol solvents | Reduced waste and environmental impact, potential for simplified purification. researchgate.netscribd.com |

Exploration of Novel Catalytic Systems for Efficient Transformations

The trifluorinated aromatic ring and the chloromethyl group of this compound make it an ideal substrate for a variety of catalytic transformations. Developing novel and more efficient catalytic systems to functionalize this molecule is a major frontier.

Palladium-Catalyzed Cross-Coupling: The chloromethyl group can act as an electrophile in cross-coupling reactions. However, research is moving towards activating the typically robust C-F bonds. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Hiyama couplings, have been developed for fluoroaromatics. mdpi.comnih.gov Future work could focus on developing ligands that enable the selective activation of one of the C-F bonds on the 1,3,4-trifluorobenzene ring, allowing for the stepwise and controlled introduction of different substituents. The development of palladium catalysts for the trifluoromethylation of aryl chlorides also showcases the potential for advanced C-F bond forming reactions. mit.edunih.gov

C-H Bond Activation/Functionalization: The two available C-H bonds on the aromatic ring are prime targets for direct functionalization. Transition metal catalysis (using metals like palladium, rhodium, or cobalt) can enable the selective introduction of aryl, alkyl, or other functional groups at these positions. ox.ac.ukacs.orgresearchgate.net The fluorine atoms present on the ring can act as directing groups, influencing the regioselectivity of the C-H activation process, often favoring the position ortho to a fluorine atom. ox.ac.ukacs.org This allows for precise modification of the molecule's scaffold.

Integration with High-Throughput Screening and Automated Synthesis Platforms

Modern drug discovery relies heavily on the rapid synthesis and screening of large libraries of compounds. researchgate.net Automated synthesis platforms and high-throughput screening (HTS) techniques have revolutionized this process. Fluorinated building blocks like this compound are highly valuable in this context.

Combinatorial Library Synthesis: The multiple reactive sites on the molecule (two C-H bonds, one C-Cl bond, and three C-F bonds) allow for its use in combinatorial chemistry. Automated platforms can be programmed to perform a series of reactions in parallel, using the building block as a common scaffold to generate a diverse library of derivatives for biological screening.

¹⁹F NMR-Based Screening: Fluorine's unique NMR properties (¹⁹F nucleus with 100% natural abundance and high sensitivity) make it an excellent probe for screening. In a technique known as ¹⁹F NMR-based fragment screening, libraries of simple fluorinated compounds are tested for binding to a biological target. researchgate.net The fluorine signal provides a sensitive reporter of the local chemical environment, allowing for the rapid identification of binding events. Derivatives of this compound could be incorporated into such fragment libraries to explore new chemical space.

Computational Chemistry and AI-Driven Design of New Derivatives

Computational tools are becoming indispensable in modern chemical research. Density Functional Theory (DFT) and Artificial Intelligence (AI) offer powerful methods for predicting molecular properties and accelerating the discovery of new molecules and reactions.

DFT Studies: DFT calculations can provide deep insights into the properties of this compound. researchgate.net These calculations can be used to predict its molecular geometry, vibrational spectra, and electronic structure. Furthermore, DFT can model reaction pathways, helping to understand the regioselectivity of C-H activation or the relative reactivity of the different C-F bonds. This predictive power can guide experimental work, saving time and resources.

AI and Machine Learning: AI algorithms can be trained on large datasets of chemical reactions and molecular properties. These models can then be used to predict the outcome of new reactions, optimize reaction conditions, or design novel derivatives of this compound with specific desired properties (e.g., enhanced binding affinity to a protein target or improved pharmacokinetic profiles). nih.gov This AI-driven approach can rapidly screen vast virtual chemical spaces to identify the most promising candidates for synthesis.

| Computational Tool | Application to this compound | Potential Impact |

| Density Functional Theory (DFT) | Predict molecular structure, reactivity, and spectroscopic properties. Model transition states to understand reaction mechanisms. | Guides rational design of experiments; explains observed selectivity. researchgate.net |

| Artificial Intelligence (AI) / Machine Learning | Predict reaction outcomes and optimal conditions. Design new derivatives with desired biological or physical properties. | Accelerates discovery of new compounds and synthetic routes; reduces experimental cost. |

Addressing Regio- and Stereochemical Control in Complex Syntheses

As this compound is used to build more complex molecules, controlling the precise three-dimensional arrangement of atoms (stereochemistry) and the specific position of new functional groups (regiochemistry) becomes critically important.

Regiocontrol: The substitution pattern on the aromatic ring is asymmetric, meaning the two C-H bonds and three C-F bonds are not equivalent. Achieving selective functionalization at only one of these positions is a significant challenge. Future research will focus on developing highly selective catalysts and directing groups that can precisely control the position of incoming substituents during C-H activation or cross-coupling reactions. nih.gov

Stereocontrol: The chloromethyl group is a handle that can be used in reactions that create new stereocenters. For example, nucleophilic substitution at the benzylic carbon can lead to chiral products. Developing asymmetric catalytic methods that can control the stereochemical outcome of these reactions is essential for producing single-enantiomer compounds, which is often a requirement for pharmaceutical applications. acs.orgrsc.org The asymmetric construction of carbon-fluorine bonds is also a highly challenging but important area of research. escholarship.org

Q & A

Q. What are the common synthetic routes for preparing 2-(chloromethyl)-1,3,4-trifluorobenzene, and what are their respective yields and limitations?

- Methodological Answer : The synthesis typically involves halogenation or alkylation of trifluorobenzene derivatives. For example:

- Halogen Exchange : Fluorination of chlorinated precursors using KF or CsF in polar aprotic solvents (e.g., DMF) under reflux conditions. Yields depend on the steric and electronic effects of substituents .

- Chloromethylation : Introducing the chloromethyl group via Friedel-Crafts alkylation using chloromethyl ethers, though this requires rigorous control of Lewis acid catalysts (e.g., AlCl₃) and anhydrous conditions to avoid side reactions .

- Limitations : Low regioselectivity due to fluorine's electron-withdrawing effects and competing decomposition pathways at high temperatures.

Q. How can researchers safely handle and store this compound to minimize exposure risks?

- Methodological Answer :

- Handling : Use closed systems or local exhaust ventilation to prevent inhalation of vapors. Wear nitrile gloves, chemical-resistant goggles, and lab coats. Avoid skin contact, as the compound is a lachrymator .

- Storage : Keep in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. Ensure containers are labeled with hazard warnings (e.g., "Corrosive," "Toxic") .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Look for the chloromethyl (–CH₂Cl) proton signal at δ 4.5–5.0 ppm and coupling patterns from fluorine substituents. Fluorine-induced deshielding affects adjacent carbons .

- IR Spectroscopy : Identify C–Cl stretches near 600–800 cm⁻¹ and C–F stretches at 1000–1300 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 196 for [M]⁺) and fragment ions (e.g., loss of Cl or CH₂Cl groups) confirm the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the chloromethyl group into the trifluorobenzene ring during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to enhance electrophilic substitution efficiency. FeCl₃ may reduce side reactions compared to AlCl₃ .

- Solvent Effects : Use dichloromethane or chlorobenzene to stabilize reactive intermediates. Ultrasound irradiation can improve reaction rates and yields by enhancing mass transfer .

- Kinetic Studies : Monitor reaction progress via GC-MS or HPLC to identify optimal temperature (e.g., 60–80°C) and stoichiometry (e.g., 1.2 eq. chloromethylating agent) .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for SN2 reactions at the chloromethyl site. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize ionic intermediates, accelerating substitution .

Q. How do electronic effects of fluorine substituents influence the regioselectivity of reactions involving this compound?

- Methodological Answer :

- Substituent Effects : Fluorine's strong electron-withdrawing nature deactivates the aromatic ring, directing electrophiles to the less hindered positions (e.g., para to the chloromethyl group).

- Competitive Pathways : In Suzuki couplings, fluorine substituents reduce π-π stacking with palladium catalysts, favoring cross-coupling at the chloromethyl site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.